molecular formula C13H22N4O B2875188 3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine CAS No. 2101198-54-1

3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B2875188
CAS No.: 2101198-54-1
M. Wt: 250.346
InChI Key: YQRWKQOLYCRTQO-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an azepane group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-propyl-1H-pyrazol-4-amine with azepan-1-ylcarbonyl chloride under basic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the functional groups on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is unique due to the combination of the pyrazole ring with the azepane and propyl substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

(4-amino-1-propylpyrazol-3-yl)-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-2-7-17-10-11(14)12(15-17)13(18)16-8-5-3-4-6-9-16/h10H,2-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRWKQOLYCRTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)N2CCCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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